![molecular formula C17H19N3O2S B276774 2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B276774.png)
2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide, also known as MPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPS belongs to the class of pyrimidine derivatives, which are widely used in the pharmaceutical industry due to their diverse range of biological activities.
Mécanisme D'action
The mechanism of action of 2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes such as DNA synthesis and cell division. 2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics. 2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide has also been found to reduce oxidative stress and inflammation in cells, which may contribute to its anti-cancer and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide in lab experiments is its diverse range of biological activities, which makes it a useful tool for investigating a wide range of cellular processes. However, one limitation of using 2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.
Orientations Futures
There are several potential future directions for research involving 2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide. One area of interest is the development of new cancer therapies based on the anti-cancer properties of 2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide. Another potential application is the use of 2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide as an anti-inflammatory agent for the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Further research is also needed to fully understand the mechanism of action of 2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide and its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves the reaction of 2-mercapto-6-methyl-4-prop-2-enylpyrimidine with 4-methylphenylacetyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide.
Applications De Recherche Scientifique
2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide has been found to exhibit a wide range of biological activities, which makes it an attractive compound for scientific research. It has been extensively studied for its potential applications in cancer therapy, as it has been found to inhibit the growth of cancer cells in vitro. 2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide has also been investigated for its anti-inflammatory and antioxidant properties, as well as its potential use as an antifungal agent.
Propriétés
Formule moléculaire |
C17H19N3O2S |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H19N3O2S/c1-4-5-14-12(3)18-17(20-16(14)22)23-10-15(21)19-13-8-6-11(2)7-9-13/h4,6-9H,1,5,10H2,2-3H3,(H,19,21)(H,18,20,22) |
Clé InChI |
HLFSXDIXKACHOD-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C(=C(N2)C)CC=C |
SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C(=C(N2)C)CC=C |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)C(=C(N2)C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



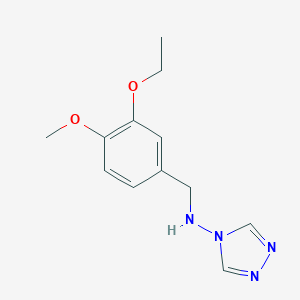


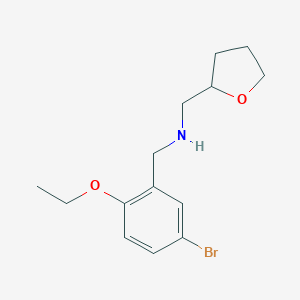
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276702.png)
![N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B276706.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B276708.png)
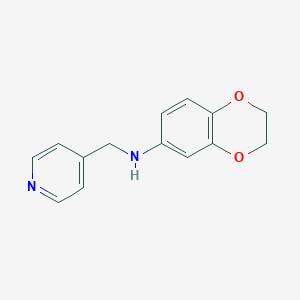
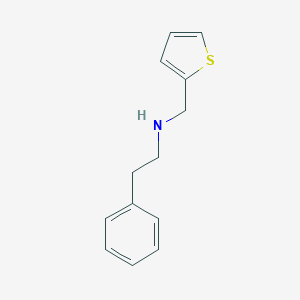
![N-[4-(allyloxy)benzyl]-N-(1-phenylethyl)amine](/img/structure/B276711.png)

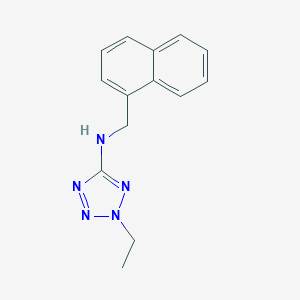
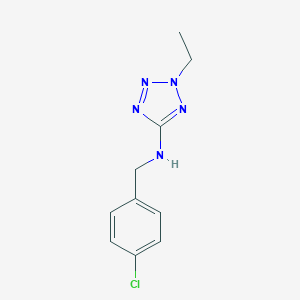
![N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine](/img/structure/B276718.png)